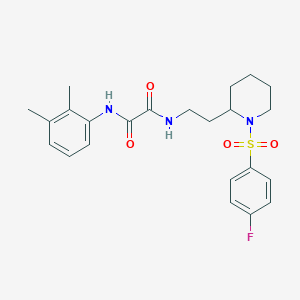

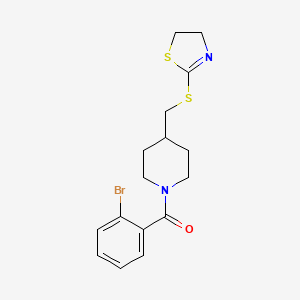

![molecular formula C16H16N2O2S B2793969 (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone CAS No. 172869-39-5](/img/structure/B2793969.png)

(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone” is a chemical substance used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of this compound is C16H16N2O2S and it has a molecular weight of 300.38.

Synthesis Analysis

The synthesis of thienoindole analogs, including the (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone, has been a subject of research due to their wide spectrum of biological activities . These compounds show a wide range of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition . Researchers are continually attempting to create more effective and environment-friendly methods for their preparation .Physical And Chemical Properties Analysis

The physical and chemical properties of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone are not fully detailed in the retrieved resources. The known properties include its molecular formula (C16H16N2O2S) and molecular weight (300.38).Scientific Research Applications

Pharmaceutical Applications

Thieno[3,2-b]indole moiety, a component of the compound, is known to exhibit a wide spectrum of biological activities. It has been used in the development of various drugs with antituberculosis, antitumor, antifungal, antibacterial properties, and human 5-HT5A receptor binding inhibition .

Agricultural Applications

These compounds are considered safe for agricultural applications. They have been used in the development of safe compounds for agricultural applications .

Neurological Disease Treatment

The thieno[3,2-b]indole moiety has been used in the development of drugs for treating neurological diseases such as senile dementia and Parkinson’s disease .

Photo-Sensitive and Photovoltaic Devices

This compound is an important type of p-extended electron-rich system, which can be used for designing molecules for photo-sensitive and photovoltaic devices .

Organic Electronic Applications

In recent years, it has been widely used in designing and engineering fused molecules for organic electronic applications, which work via the electron push–pull mechanism .

Photosensitizer for Photothermal and Photodynamic Therapies

This moiety is present in several functionalized organic dyes such as MKZ-39 and DPP-r-TI, which are effective photosensitizers for photothermal and photodynamic therapies .

Pharmaceutical Testing

This compound is available for purchase for pharmaceutical testing, indicating its relevance in drug discovery and development .

Mechanism of Action

The mechanism of action of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is not specified in the retrieved resources. It’s worth noting that this compound is used for research purposes, and its mechanism of action may depend on the specific experimental context.

Safety and Hazards

The specific safety and hazard information for (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone is not available in the retrieved resources. It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

The future directions for the research and application of (8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone are not specified in the retrieved resources. Given its use in pharmaceutical testing , it’s likely that future research will continue to explore its potential applications and properties.

properties

IUPAC Name |

(4-methylthieno[2,3-b]indol-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-14(21-16(12)17)15(19)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKAOPJHCGHCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2793892.png)

![N-(2-chlorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793894.png)

![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2793896.png)

![2-amino-4-(dimethoxymethyl)-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2793905.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2793906.png)

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2793908.png)